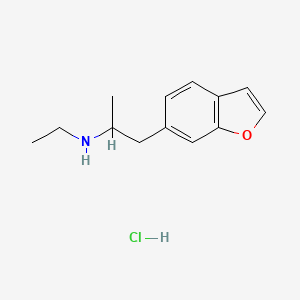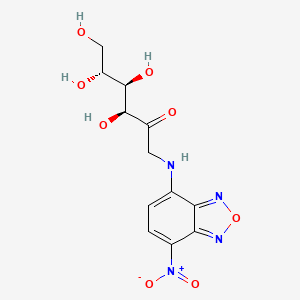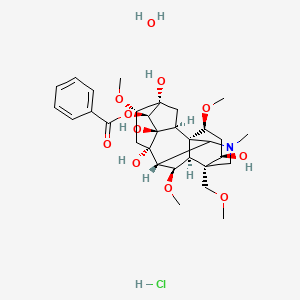
ベンゾイルメサコニン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoylmesaconine (BMA) is the most abundant monoester alkaloid in Aconitum plants . It is also known as Mesaconine 14-benzoate . It is used for scientific research and has been found to have potent pharmacological activities .
Synthesis Analysis
Benzoylmesaconine is the main Aconitum alkaloid in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) . The toxicity of these alkaloids can be lowered by hydrolysis into much less poisonous benzoylaconines which are the products of deacetylation of the 8β-acetoxyl .Molecular Structure Analysis
The molecular formula of Benzoylmesaconine hydrochloride is C31H44ClNO10 . Its molecular weight is 626.2 g/mol .Chemical Reactions Analysis
Benzoylmesaconine is used as a marker compound for the quality control of processed aconite roots and their products . An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products has been developed .Physical and Chemical Properties Analysis
Benzoylmesaconine hydrochloride is a powder . It is sourced from the roots of Aconitum kusnezoffii Reichb .科学的研究の応用
鎮痛および抗炎症作用
BMAは、強力な薬理作用を有する、Radix Aconiti Lateralis Preparata(Fuzi、トリカブトの根)の主要なトリカブトアルカロイドであり、鎮痛作用や抗炎症作用があります . 中国では関節痛の緩和やリウマチ性疾患の治療に用いられてきました .
加工されたトリカブトの根の品質管理マーカー
本研究では、加工されたトリカブトの根とその製品の品質管理のためのマーカー化合物としてBMAを用いた、シンプルで信頼性の高い方法を開発しました . これらの伝統薬の安全性と有効性を確保するために重要です。
薬物動態研究
BMAは、呉頭湯の薬物動態研究のためのマーカー化合物として使用されてきました . ラットにおける純粋なBMAと呉頭湯を経口投与後のBMAの薬物動態を比較しました .
漢方薬の毒性低減
Radix Aconitiの高い毒性は、ベンゾイルアコニンの、BMAの、ベンゾイルヒポアコニンの、それぞれ加水分解されるジエステル型のトリカブトアルカロイドに由来します . このプロセスは、アコニチン、メサコニチン、ヒポアコニチンを含む、有毒なジエステル型ジテルペン型トリカブトアルカロイドを除去するために必要です .
Fuziの地理的起源の判別
BMAの含有量は地理的起源によって異なり、BMA/メサコニチンおよびジエステル型/モノエステル型ジテルペノイドアルカロイドの含有量比は、Fuziの地理的起源を判別するための潜在的な形質となる可能性があります .
高速液体クロマトグラフィー(HPLC)法の開発
Radix Aconiti Lateralis Preparata(Fuzi、トリカブトの根)とその製品におけるBMA定量のための最適化されたHPLC法が開発されました . この方法は、加工されたトリカブトの根とその製品の品質管理に適用できます <svg class="icon" height="16" p-id="17
作用機序
- Additionally, BAC affects the expression of Chlorogenic acid (CgA) , which contributes to gut health .
- The downstream effects include improved gut motility, reduced constipation symptoms, and restoration of normal transit .
- Impact on Bioavailability : BAC’s pharmacokinetic properties contribute to its efficacy in treating STC .
- At the molecular and cellular level, BAC restores 5-HT levels and receptor expression, promoting gut health .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Cellular Effects
In a study on rats with Slow Transit Constipation (STC), Benzoylmesaconine hydrochloride was found to improve the intestinal propulsion rate and pathological symptoms induced by loperamide . It also restored the concentrations of 5-hydroxytryptamine (5-HT) in both serum and colon tissues, and the expression levels of 5-HT receptor 3 (5-HT3R), 5-HT receptor 4 (5-HT4R), and Chlorogenic acid (CgA) that were decreased by loperamide .
Molecular Mechanism
It’s known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Benzoylmesaconine hydrochloride vary with different dosages in animal models. In a study, it was reported that Benzoylmesaconine at the dosage of 30 mg/kg significantly increased the pain threshold in rats
Metabolic Pathways
It’s known that it’s a significant Aconitum alkaloid found in Radix Aconiti Lateralis Preparata
Transport and Distribution
It’s known that it can improve the intestinal propulsion rate in rats with STC , suggesting it may be transported to the intestines
Subcellular Localization
It’s known that it can improve the intestinal propulsion rate in rats with STC , suggesting it may have effects in the intestines
特性
IUPAC Name |
[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2/t17-,18+,19-,20-,21-,22-,23+,24?,26-,27-,28-,29-,30-,31+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTSTRVVIFSUJU-AXODCOLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@]5([C@H]6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Benzoylmesaconine hydrochloride and what is known about its physicochemical properties?
A1: Benzoylmesaconine hydrochloride is an amine-protonated hydrochloride of 14-benzoylmesaconine, a naturally occurring compound found in plants of the Aconitum genus. Structurally, it features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. [] The six-membered rings exhibit chair and boat conformations while the five-membered rings display envelope conformations. [] In its crystalline form, Benzoylmesaconine hydrochloride exists as a methanol solvate with the molecular formula C31H44N3O10 +·Cl−·CH4O. []
Q2: Are there any analytical methods specifically developed for quantifying Benzoylmesaconine hydrochloride in complex mixtures like plant extracts?
A2: Yes, researchers have explored using relative molar sensitivity (RMS) as a novel approach for quantifying Benzoylmesaconine hydrochloride, along with other Aconitum monoester alkaloids, in Kampo extracts derived from Aconite Root. [] This method utilizes a single reference compound, benzoic acid, to determine the content of multiple target alkaloids simultaneously, potentially offering advantages in terms of tester safety and reduced reagent consumption compared to traditional methods. [] This approach relies on pre-determined RMS values, established using techniques like 1H-quantitative NMR and HPLC/UV. []
Q3: What research has been done to evaluate the quality of naturally occurring compounds like Benzoylmesaconine hydrochloride?
A3: While specific information on Benzoylmesaconine hydrochloride is limited within the provided research, the study by Furuya et al. highlights the importance of physicochemical quality evaluation for natural compounds isolated from crude drugs. [] This emphasizes the need for rigorous assessment of these compounds to ensure their safety and efficacy in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

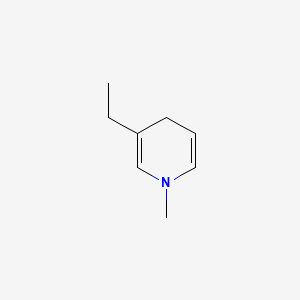
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
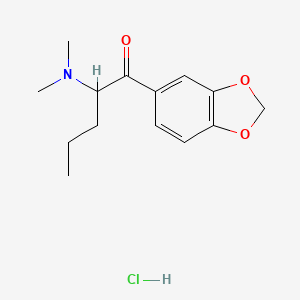

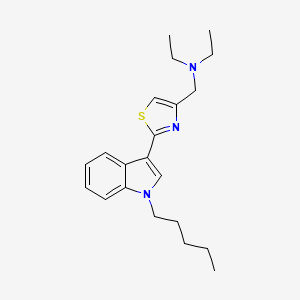

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
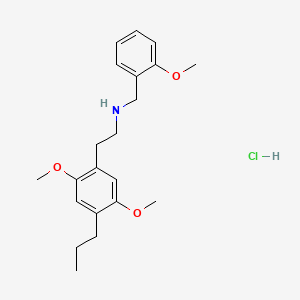
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
